molecular formula C11H18OSi B3053408 [Dimethyl(2-phenylethyl)silyl]methanol CAS No. 5356-94-5

[Dimethyl(2-phenylethyl)silyl]methanol

Cat. No.: B3053408
CAS No.: 5356-94-5
M. Wt: 194.34 g/mol
InChI Key: CLLKSKKPSUFQSA-UHFFFAOYSA-N
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Description

[Dimethyl(2-phenylethyl)silyl]methanol is an organosilicon compound with the molecular formula C11H18OSi. It is characterized by the presence of a silyl group attached to a methanol moiety, with a phenylethyl substituent.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [Dimethyl(2-phenylethyl)silyl]methanol typically involves the hydrosilylation of styrene with dimethylchlorosilane, followed by hydrolysis. The reaction conditions often include the use of a platinum catalyst, such as Karstedt’s catalyst, under an inert atmosphere to prevent oxidation. The reaction is carried out at elevated temperatures to ensure complete conversion .

Industrial Production Methods: On an industrial scale, the production of this compound follows similar synthetic routes but with optimized reaction conditions to enhance yield and purity. The use of continuous flow reactors and advanced purification techniques, such as distillation and chromatography, are common to achieve high-quality products .

Types of Reactions:

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

The mechanism by which [Dimethyl(2-phenylethyl)silyl]methanol exerts its effects is primarily through the formation of stable siloxane bonds. These bonds are formed via condensation reactions between the hydroxyl group of the compound and other silanol-containing molecules. This process is facilitated by the presence of catalysts, such as acids or bases, which promote the condensation reaction .

Molecular Targets and Pathways:

Comparison with Similar Compounds

  • [Dimethyl(phenyl)silyl]methanol
  • [Dimethyl(2-methylphenyl)silyl]methanol
  • [Dimethyl(2-chlorophenyl)silyl]methanol

Comparison:

Properties

IUPAC Name

[dimethyl(2-phenylethyl)silyl]methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18OSi/c1-13(2,10-12)9-8-11-6-4-3-5-7-11/h3-7,12H,8-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CLLKSKKPSUFQSA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Si](C)(CCC1=CC=CC=C1)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18OSi
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50968328
Record name [Dimethyl(2-phenylethyl)silyl]methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50968328
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

194.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5356-94-5
Record name NSC96858
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=96858
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name [Dimethyl(2-phenylethyl)silyl]methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50968328
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
[Dimethyl(2-phenylethyl)silyl]methanol
Reactant of Route 2
[Dimethyl(2-phenylethyl)silyl]methanol
Reactant of Route 3
[Dimethyl(2-phenylethyl)silyl]methanol
Reactant of Route 4
[Dimethyl(2-phenylethyl)silyl]methanol
Reactant of Route 5
[Dimethyl(2-phenylethyl)silyl]methanol
Reactant of Route 6
[Dimethyl(2-phenylethyl)silyl]methanol

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